5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

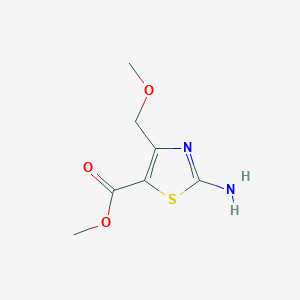

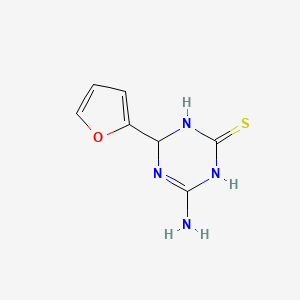

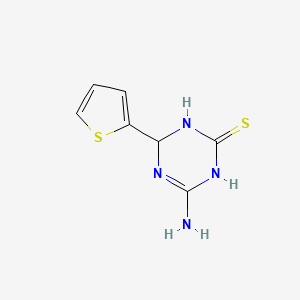

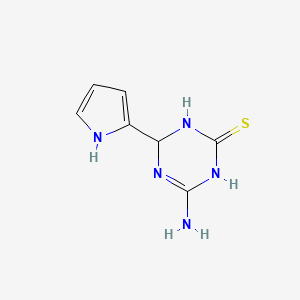

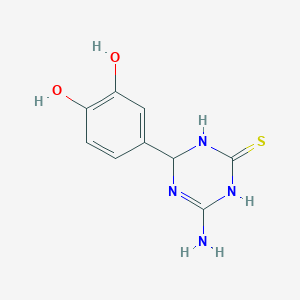

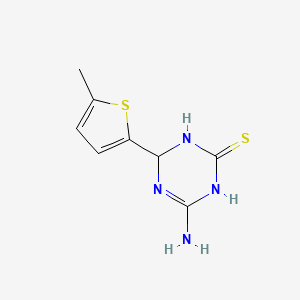

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole class of compounds, which are characterized by a 1,3,4-thiadiazol-2-amine core structure. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The ethoxyphenyl group in the compound indicates the presence of an ethoxy substituent on the phenyl ring, which can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of appropriate precursors such as carbothioamides with various reagents. For instance, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been reported to proceed via the reaction of N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in the presence of phosphorus oxychloride . Although the specific synthesis of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, substituting the appropriate ethoxyphenyl precursor.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the ibuprofen-thiadiazole hybrid compound has been characterized using FT-IR, multinuclear NMR spectroscopies, and single crystal X-ray diffraction, revealing its crystalline structure and the presence of discrete cations and anions in the triclinic system . These techniques could similarly be applied to determine the molecular structure of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including interactions with DNA and the formation of metal complexes. For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines have been shown to interact with DNA, as evidenced by changes in absorption spectra upon titration with CT-DNA . Additionally, metal complexes of a related compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized and characterized, indicating the ability of these molecules to coordinate with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound suggests the presence of a N-N bond with partial double bond character in the thiadiazole moiety . The crystal structures of various thiadiazole derivatives have revealed the importance of noncovalent interactions such as hydrogen bonding and π-π stacking in determining their solid-state properties . These analyses provide insights into the stability, solubility, and potential intermolecular interactions of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

Synthesis and Characterization

- 5-Phenyl-1,3,4-thiadiazole-2-amine, a related compound, has been used in synthesizing a series of heterocyclic azo dyes. These dyes were characterized by various techniques and screened for biological activity (Kumar et al., 2013).

Biological Activities

- Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds showed higher inhibitory activities compared to the cisplatin control (Sekhar et al., 2019).

Metal Complexes

- New metal complexes of a similar compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized and characterized. These complexes involved various metals and were analyzed using different spectroscopic methods (Al-Amiery et al., 2009).

Spectral, X-ray, and DFT Studies

- Spectral, X-ray, and density functional theory (DFT) studies were conducted on various 1,3,4-thiadiazole derivatives, providing insights into their molecular structures and stabilities (Dani et al., 2013).

Antiproliferative-Antimicrobial Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective ability and strong antimicrobial activity. One particular compound showed cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).

Noncovalent Interactions Analysis

- Analysis of noncovalent interactions in N-substituted 1,3,4-thiadiazole derivatives using crystallographic and quantum theory of atoms-in-molecules (QTAIM) approach revealed insights into molecular interactions and stability (El-Emam et al., 2020).

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve studying its effects on cells or organisms, and determining appropriate safety precautions.

Future Directions

This would involve suggesting further studies that could be conducted on the compound. This could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action.

Please note that this is a general approach and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting experimental studies would be necessary.

properties

IUPAC Name |

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-11-7-6-10-13(14)15-18-19-16(21-15)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWKOLOLANCROA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN=C(S2)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)